4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole
Description
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C7H10N2OS/c1-7(2-8-1)10-3-6-4-11-5-9-6/h4-5,7-8H,1-3H2 |
InChI Key |
BAHQUGBFWLZLQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CSC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole typically involves the reaction of azetidine derivatives with thiazole precursors. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of azetidine derivatives.
Scientific Research Applications
4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular molecular targets. The azetidine ring can interact with biological macromolecules, while the thiazole ring can participate in various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Sulfonyl (in 2c) and nitro groups enhance antiproliferative activity by modulating electron density, whereas phenyl groups (as in 4a–d) improve antifungal properties .
- Azetidine vs. Amine/Imine Substituents : The azetidine group in the target compound may offer superior metabolic stability compared to Schiff bases (e.g., in ) due to reduced susceptibility to hydrolysis.
Key Observations :
- Microwave Synthesis : Used in sulfone derivatives (2b–c) to achieve higher yields (88%) compared to conventional methods (50%) .
- Click Chemistry : Triazole-thiazole hybrids (e.g., ) employ copper-catalyzed azide-alkyne cycloaddition for efficient cyclization .
Pharmacological Profiles
Antimicrobial Activity
- 4-Phenyl-1,3-thiazoles : Exhibit MIC values of 8–32 µg/mL against Candida spp., attributed to phenyl group hydrophobicity enhancing membrane penetration .
- Schiff Base Derivatives : Show broad-spectrum activity (MIC: 4–16 µg/mL) against S. aureus and E. coli due to imine bonds disrupting bacterial enzymes .
Anticancer Activity
- Sulfone Derivatives (2c) : IC₅₀ of 12 µM against HepG2 cells, likely via sulfone-mediated ROS generation .
- Triazole-Quinazolinone Hybrids: Target EGFR TK with IC₅₀ values <10 µM, leveraging triazole’s hydrogen-bonding capacity .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The azetidine group in the target compound likely improves water solubility compared to chloromethyl or phenyl derivatives.
- Ethyl-methyl thiazoles (e.g., ) exhibit higher LogP, favoring lipid membrane penetration but reducing aqueous solubility.
Biological Activity
Introduction
The compound 4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole is a member of the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole derivatives are known for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiazole nucleus exhibit significant activity against various bacterial strains. For instance, studies have shown that modifications in the thiazole structure can enhance antimicrobial efficacy.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 8 µg/mL |
| Thiazole Derivative A | Bacillus subtilis, Pseudomonas aeruginosa | 4 µg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been highlighted in various studies. The compound this compound has demonstrated cytotoxic effects in vitro against several cancer cell lines.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, thiazole derivatives have shown promise in reducing inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Study: A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema compared to control groups.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anticancer Mechanism: It induces apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects: The compound inhibits the expression of COX enzymes and reduces the release of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
